4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final compound is obtained by coupling these two heterocyclic systems under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
4-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is unique due to its combination of a thiazole and triazole ring with specific substituents.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-19(22-23-24(13)14-7-5-4-6-8-14)20-21-17(12-27-20)16-11-15(25-2)9-10-18(16)26-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMBCQJTVWUCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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